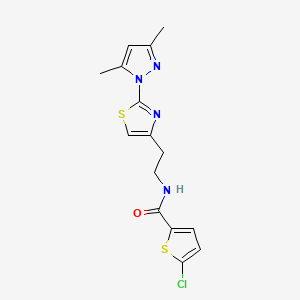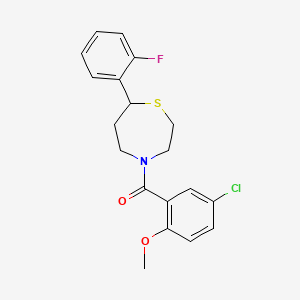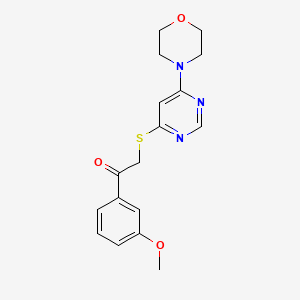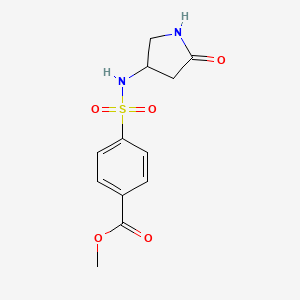![molecular formula C19H22N2 B2758789 2-Methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole CAS No. 615279-26-0](/img/structure/B2758789.png)
2-Methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported. This process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Applications De Recherche Scientifique
Antioxidant Activity
Benzimidazole derivatives exhibit significant antioxidant activity. For instance, a study demonstrated the synthesis of 2-methyl benzimidazole and its screening for antioxidant activity using the DPPH method, highlighting the potential of benzimidazole compounds in combating oxidative stress-related disorders (Saini, Dhiman, Mittal, & Kumar, 2016).
DNA Binding and Cytotoxicity
Benzimidazole-based compounds have shown to interact with DNA through intercalative modes, exhibiting significant cytotoxic effects against various cancer cell lines. Such interactions are crucial for the development of new anticancer agents (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
Corrosion Inhibition
In the field of corrosion science, benzimidazole derivatives, such as 2-methylbenzimidazole, have been theoretically studied for their potential activity as corrosion inhibitors. These compounds could serve in protecting metals from corrosion, especially in acidic environments, underscoring their utility in industrial applications (Obot & Obi-Egbedi, 2010).
Anti-Helicobacter pylori Agents
Novel structures derived from benzimidazole have been identified as potent and selective anti-Helicobacter pylori agents. These compounds exhibit low minimal inhibition concentration values against clinically relevant H. pylori strains, including those resistant to traditional antibiotics, offering a new avenue for treating H. pylori infections (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
PARP Inhibition for Cancer Treatment
Benzimidazole derivatives have been developed as PARP inhibitors, showing excellent potency against PARP enzymes and cellular activity in cancer models. These compounds, exemplified by ABT-888, have progressed to clinical trials, highlighting their potential in cancer therapy (Penning, Zhu, Gandhi, Gong, Liu, Shi, Klinghofer, Johnson, Donawho, Frost, Bontcheva-Diaz, Bouska, Osterling, Olson, Marsh, Luo, & Giranda, 2009).
Agricultural Applications
Benzimidazole derivatives are also explored in agricultural applications, particularly as fungicides. Studies have been conducted on the encapsulation of such compounds in nanoparticles for sustained release, which could improve their efficacy and reduce environmental toxicity (Campos, Campos, Oliveira, Silva, Pascoli, Pasquôto, Lima, Abhilash, Fraceto, & Fraceto, 2015).
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been extensively studied for their diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the functional groups attached to the benzimidazole core.
Mode of Action
Benzimidazole compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . For instance, some benzimidazoles inhibit the function of certain enzymes or proteins, while others may interact with DNA or RNA molecules .
Biochemical Pathways
Benzimidazole derivatives have been known to affect a wide range of biochemical pathways, depending on their specific targets . For example, some benzimidazoles can inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted primarily through the kidneys . The bioavailability of these compounds can be influenced by various factors, including the presence of certain functional groups and the physicochemical properties of the compound .
Result of Action
Benzimidazole derivatives have been known to exert a wide range of effects at the molecular and cellular levels, depending on their specific targets and mode of action . For instance, they can inhibit the growth of certain cells, induce apoptosis, or modulate immune responses .
Action Environment
The action, efficacy, and stability of 2-Methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Propriétés
IUPAC Name |
2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-12-10-13(2)15(4)17(14(12)3)11-21-16(5)20-18-8-6-7-9-19(18)21/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDXIQLJZFZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C(=NC3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2758715.png)
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2758716.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide](/img/structure/B2758717.png)



![N-[2-[(4,4-Difluorocyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758723.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2758726.png)
